molecular formula C23H24N6O3 B2936283 N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1190019-45-4

N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2936283
CAS No.: 1190019-45-4
M. Wt: 432.484
InChI Key: FROQYHPXHLTYQW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS 1190019-45-4) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class, a scaffold recognized for its diverse pharmacological potential . With a molecular formula of C23H24N6O3 and a molecular weight of 432.48 g/mol, this compound features a morpholino substituent and a 2,4-dimethylphenylacetamide group, contributing to its specific physicochemical profile, including a calculated logP of 2.27 and a polar surface area of approximately 93.76 Ų . This compound is of significant interest in oncology research, particularly in the investigation of novel therapies for aggressive cancers such as cutaneous melanoma . The [1,2,4]triazolo[4,3-a]quinoxaline core is a key scaffold in the "Imiqualine" family of compounds, which have demonstrated potent cytotoxic activities against a panel of human cancer cell lines . Related analogues within this chemical family have been shown to induce mitotic catastrophe and apoptosis in melanoma cell lines, acting through an original mechanism of action that is distinct from well-established tubulin or topoisomerase inhibitors . Researchers can utilize this compound as a chemical tool to explore new oncological pathways and for structure-activity relationship (SAR) studies aimed at developing new candidates with cytotoxic properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-15-7-8-17(16(2)13-15)24-20(30)14-28-23(31)29-19-6-4-3-5-18(19)25-21(22(29)26-28)27-9-11-32-12-10-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROQYHPXHLTYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The compound is compared to six analogs with variations in the triazoloquinoxaline substituents and acetamide aryl groups. Key differences include:

Compound Name (CAS Number) Molecular Formula Molecular Weight Triazoloquinoxaline Substituent Acetamide Substituent Key Features
Target Compound (N/A) C22H23N5O3* ~405* 4-Morpholino 2,4-Dimethylphenyl Morpholino enhances solubility; dimethylphenyl balances lipophilicity
N-(5-Chloro-2-Methylphenyl)-... (1189854-35-0) C22H21ClN6O3 452.9 4-Morpholino 5-Chloro-2-Methylphenyl Chlorine increases potency but may elevate toxicity risks
N-Mesityl Derivative (1189734-63-1) C22H24N6O2 404.5 4-Dimethylamino 2,4,6-Trimethylphenyl (Mesityl) Bulky mesityl group may hinder absorption; dimethylamino less polar
Phenoxy-Substituted (1207048-57-4) C26H22ClN5O3 487.9 4-(3,5-Dimethylphenoxy) 2-Chloro-4-Methylphenyl Phenoxy group increases molecular size and lipophilicity
Trifluoromethyl Derivative (1260949-60-7) C20H15ClF3N5O2 449.8 1-Ethyl 4-Chloro-2-(Trifluoromethyl)phenyl Trifluoromethyl enhances electronegativity and metabolic stability
Ethyl/Propyl Derivative (N/A) C22H23N5O2 389.4 1-Propyl 3-Ethylphenyl Alkyl chains reduce polarity, potentially improving membrane permeability

*Estimated based on structural similarity to .

Structure-Activity Relationship (SAR) Insights

  • Morpholino vs. Other Substituents: The morpholino group (target compound, CAS 1189854-35-0) improves solubility compared to dimethylamino (CAS 1189734-63-1) or phenoxy (CAS 1207048-57-4) groups. This may enhance bioavailability and target engagement in hydrophilic environments .
  • Aryl Group Effects : The 2,4-dimethylphenyl group (target) offers moderate lipophilicity, contrasting with chlorinated or trifluoromethylated analogs (e.g., CAS 1260949-60-7), which may exhibit higher potency but increased toxicity risks .

Research Findings and Pharmacological Implications

  • Anticancer Potential: Quinazolinone analogs () inhibit TACE (TNF-α converting enzyme), a target in cancer therapy. The triazoloquinoxaline scaffold in the target compound may act on similar pathways, with morpholino aiding in solubility for improved drug delivery .
  • Synthetic Feasibility : Synthesis routes for related compounds (e.g., coupling reactions, hydrogen peroxide oxidation) suggest the target could be synthesized using established protocols .
  • Toxicity Considerations : Chlorinated derivatives (e.g., CAS 1189854-35-0) may face higher toxicity thresholds compared to the target’s dimethylphenyl group, which lacks halogens .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of the triazoloquinoxaline core followed by functionalization with morpholine and acetamide groups. Key steps include:
  • Core Formation : Cyclization of quinoxaline precursors using oxidizing agents (e.g., KMnO₄) or condensation reactions under inert atmospheres to prevent side reactions .
  • Morpholine Incorporation : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the morpholine moiety .
  • Acetamide Attachment : Acylation of the aromatic amine group using chloroacetyl chloride or similar reagents under controlled pH and temperature .
    Statistical design of experiments (DoE) can optimize yields by varying catalysts, solvents, and reaction times .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Spectroscopy :
  • NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
  • FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation and hydrogen-bonding networks (if crystallizable) .

Q. What initial biological screening approaches are appropriate for this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate bioactivity:
  • Enzyme Inhibition : Screen against kinases or receptors (e.g., GABA receptors for anticonvulsant potential) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer activity .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations:
  • Target Selection : Prioritize receptors with structural similarity to quinazolinone-binding proteins (e.g., EGFR, PARP) .
  • Docking Parameters : Include flexible side chains and solvation models (e.g., PBSA) to improve accuracy .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays .

Q. What strategies address contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer : Systematically evaluate potential confounding factors:
  • Pharmacokinetics : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS .
  • Bioavailability : Perform Caco-2 cell permeability assays or in situ intestinal perfusion studies .
  • Metabolite Profiling : Identify active/toxic metabolites via liver microsome incubations .
  • Dose Optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to refine dosing regimens .

Q. How can researchers optimize reaction conditions using statistical methods?

  • Methodological Answer : Apply Design of Experiments (DoE) and response surface methodology (RSM):
  • Variables : Test temperature, catalyst loading, and solvent polarity .
  • Output Metrics : Monitor yield, purity (HPLC), and reaction time .
  • Software Tools : Use Minitab or JMP to generate factorial designs and analyze interactions between variables .
  • Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield .

Q. What experimental methods validate the proposed mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer : Combine orthogonal assays and genetic tools:
  • Enzyme Activity : Measure substrate conversion rates (e.g., NADH depletion for dehydrogenases) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .
  • CRISPR Knockout : Silence target genes in cell lines to confirm dependency on the proposed pathway .
  • Biophysical Techniques : Surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .

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